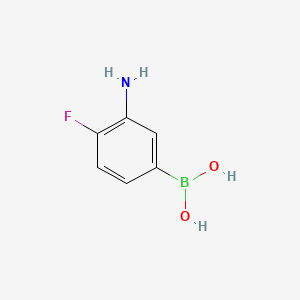

3-Amino-4-fluorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBMNJPUZMUPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620707 | |

| Record name | (3-Amino-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873566-75-7 | |

| Record name | (3-Amino-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-fluorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, namely the presence of a boronic acid moiety, an amino group, and a fluorine atom on the phenyl ring, make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and application, and its toxicological profile.

Chemical and Physical Properties

This compound is a white to light yellow or brown solid at room temperature.[1][2] It is an organic compound with the chemical formula C₆H₇BFNO₂ and a molecular weight of 154.93 g/mol .[3] The presence of the boronic acid group allows for its participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, making it a valuable reagent for the synthesis of complex organic molecules.[2][4]

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BFNO₂ | [1][3][5] |

| Molecular Weight | 154.93 g/mol | [3] |

| CAS Number | 873566-75-7 | [1][3][5] |

| Appearance | White to light brown powder or solid | [1] |

| Melting Point | 226-232 °C | [2] |

| Boiling Point | 346.0 ± 52.0 °C (Predicted) | |

| pKa | 8.59 ± 0.10 (Predicted) |

Spectral Data

While detailed spectral analyses are not extensively published, supplier information indicates that the 1H-NMR and IR spectra are consistent with the structure of this compound.[1] A patent for its synthesis provides the following ¹H NMR data in a DMSO-d₆ and D₂O mixture: δ ppm: 7.19 (1H, d, J=9.6), 6.96 (2H, q, J=5.2), 3.15 (2H, s).[6][7]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes are described in patent literature. Both methods provide a pathway to obtaining the target compound.

Method 1: From p-Fluorobromobenzene [7]

-

Grignard Reagent Formation: In a four-necked flask, add magnesium turnings and THF. Under a nitrogen atmosphere, slowly add a THF solution of p-fluorobromobenzene to initiate the Grignard reaction. After the addition is complete, heat the mixture to reflux for 2 hours.

-

Borylation: Cool the Grignard reagent to -5 °C and slowly add trimethyl borate. Stir the reaction mixture for 3 hours.

-

Hydrolysis: At 0 °C, adjust the pH of the reaction mixture to 4-5 with 2M HCl. After stirring for 30 minutes, separate the aqueous layer and extract with ethyl acetate.

-

Nitration: The resulting p-fluorophenylboronic acid is then subjected to nitration to yield 3-nitro-4-fluorophenylboronic acid.

-

Reduction: The nitro-intermediate is hydrogenated under the catalysis of palladium on carbon at 55 °C to yield the final product, this compound.[7]

-

Purification: The crude product is purified by recrystallization from an organic solvent such as ethyl acetate, ethanol, or n-heptane to yield a light gray solid.[7]

Method 2: From o-Fluoronitrobenzene [6]

-

Bromination: o-Fluoronitrobenzene is brominated using N-bromosuccinimide in the presence of concentrated sulfuric acid.

-

Reduction: The resulting 2-fluoro-5-bromonitrobenzene is reduced to 2-fluoro-5-bromoaniline using iron powder and acetic acid in ethanol at 55-65 °C.

-

Coupling: The 2-fluoro-5-bromoaniline is then coupled with bis(pinacolato)diboron in the presence of a palladium catalyst to generate the pinacol ester of the boronic acid.

-

Hydrolysis: The pinacol ester is hydrolyzed to the final product, this compound. The crude product is dissolved in 10% sodium hydroxide, extracted with ethyl acetate, and the pH is adjusted to 5 with 2N hydrochloric acid. The product is then extracted with ethyl acetate and dried.[6]

Synthesis pathways for this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly for the synthesis of biaryl compounds.[8] The following is a general protocol that can be adapted for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., Na₂CO₃, 2 mmol)

-

Degassed solvent (e.g., Toluene, 5 mL)

-

Degassed water (2 mL)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the palladium catalyst.

-

Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed solvent to the reaction mixture.

-

In a separate vial, dissolve the base in degassed water.

-

Add the base solution to the reaction mixture via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

General workflow for a Suzuki-Miyaura cross-coupling reaction.

HPLC Analysis

A general method for the analysis of boronic acids using HPLC can be adapted for this compound.

Instrumentation:

-

HPLC system with a PDA detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Acetonitrile

-

B: Water with an acidic modifier (e.g., 0.1% formic acid) or a basic modifier depending on the specific separation needs.

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Set the column temperature (e.g., 30 °C) and flow rate (e.g., 1.0 mL/min).

-

Use a gradient elution program, for example, starting with a low percentage of acetonitrile and gradually increasing it over time to elute the compound.

-

Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

-

The retention time and peak purity can be used to identify and quantify the compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area or a chemical fume hood.[9] It is harmful if swallowed.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9] Avoid inhalation of dust and contact with skin and eyes.[9] Store the compound in a tightly closed container in a cool, dry place.[9]

Toxicological Information

Detailed toxicological studies on this compound are not widely available. As with any chemical reagent, exposure should be minimized. In case of contact, follow standard first-aid procedures.[9]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of fluorinated biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. This guide provides essential information on its chemical properties, detailed experimental protocols for its synthesis and application, and necessary safety precautions. This information is intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical compound.

References

- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. chembk.com [chembk.com]

- 3. This compound AldrichCPR 873566-75-7 [sigmaaldrich.com]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. boronmolecular.com [boronmolecular.com]

- 6. CN104530107A - Synthetic method for this compound - Google Patents [patents.google.com]

- 7. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:873566-75-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-fluorophenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in the construction of complex molecules, including pharmacologically active compounds. Its utility stems from the presence of three key functional groups: a boronic acid, an amino group, and a fluorine atom, which allow for a variety of chemical transformations and impart unique electronic properties to the parent molecule. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Synthetic Pathways

Several synthetic strategies have been developed for the preparation of this compound, each with its own set of advantages and disadvantages concerning starting material availability, reaction conditions, and overall yield. The most prominent methods are detailed below.

Route 1: From p-Fluorobromobenzene

This three-step synthesis begins with the readily available p-fluorobromobenzene and proceeds through a Grignard reaction, nitration, and subsequent reduction.

Logical Workflow for Route 1

Caption: Synthesis of this compound from p-Fluorobromobenzene.

Route 2: From o-Fluoronitrobenzene

This pathway involves the bromination of o-fluoronitrobenzene, followed by reduction of the nitro group and a final palladium-catalyzed borylation reaction.

Logical Workflow for Route 2

Caption: Synthesis of this compound from o-Fluoronitrobenzene.

Experimental Protocols

Detailed Protocol for Route 1

This protocol is adapted from a patented procedure.[1]

Step 1: Synthesis of p-Fluorophenylboronic acid

-

To a 1000 mL four-necked flask, add magnesium turnings (14.59 g, 1.05 eq) and 50 mL of THF under a nitrogen atmosphere.

-

Slowly add a solution of p-fluorobromobenzene (100 g, 1.0 eq) in THF. Initiate the reaction by heating to 50°C.

-

After the initial reaction, add the remaining p-fluorobromobenzene solution and heat the mixture to reflux for 2 hours.

-

Cool the Grignard reagent to -5°C and add it to a solution of trimethyl borate (65.31 g, 1.1 eq).

-

Stir the reaction mixture for 3 hours at this temperature.

-

Quench the reaction at 0°C by adjusting the pH to 4-5 with 2 M HCl.

-

After stirring for 30 minutes, separate the layers. Extract the aqueous phase with ethyl acetate (2 x 200 mL).

-

The combined organic layers are washed, dried, and concentrated to yield p-fluorophenylboronic acid.

Step 2: Synthesis of 3-Nitro-4-fluorophenylboronic acid

-

The p-fluorophenylboronic acid from the previous step is subjected to nitration using fuming nitric acid.

Step 3: Synthesis of this compound

-

The intermediate, 3-nitro-4-fluorophenylboronic acid, is dissolved in methanol along with palladium on carbon (Pd/C) in a hydrogenation vessel.

-

The mixture is hydrogenated at 55°C until the reaction is complete.

-

The catalyst is removed by filtration through a Buchner funnel.

-

The filtrate is concentrated, and the resulting solid is triturated with an organic solvent.

-

The product is dried under vacuum to yield this compound as a light gray solid.[1]

Detailed Protocol for Route 2

This protocol is based on a patented synthetic method.[2]

Step 1: Bromination of o-Fluoronitrobenzene

-

o-Fluoronitrobenzene is brominated to yield 2-bromo-1-fluoro-4-nitrobenzene.

Step 2: Reduction to 5-Bromo-2-fluoroaniline

-

The nitro group of 2-bromo-1-fluoro-4-nitrobenzene is reduced to an amine to form 5-bromo-2-fluoroaniline.

Step 3: Borylation to this compound

-

5-Bromo-2-fluoroaniline is reacted with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

-

Following the coupling reaction, the boronic ester intermediate is hydrolyzed to the final product.

-

The crude product is dissolved in 10% sodium hydroxide and washed with ethyl acetate.

-

The aqueous layer is then acidified to a pH of 5 with 2N hydrochloric acid, leading to the precipitation of the product.

-

The product is extracted with ethyl acetate and dried under vacuum.

Data Presentation

| Parameter | Route 1 (from p-Fluorobromobenzene) | Route 2 (from o-Fluoronitrobenzene) |

| Starting Material | p-Fluorobromobenzene | o-Fluoronitrobenzene |

| Key Intermediates | p-Fluorophenylboronic acid, 3-Nitro-4-fluorophenylboronic acid | 2-Bromo-1-fluoro-4-nitrobenzene, 5-Bromo-2-fluoroaniline |

| Final Step | Catalytic Hydrogenation | Palladium-catalyzed Borylation |

| Reported Yield | 80.7%[1] | 36-45%[2] |

| Reported Purity (HPLC) | 99.1%[1] | 99.4%[2] |

| Product Appearance | Light gray solid[1] | Not specified |

Characterization Data for this compound: [1][2]

-

¹H NMR (400 MHz, DMSO-d₆, D₂O) δ ppm: 7.19 (1H, d, J=9.6), 6.96 (2H, q, J=5.2), 3.15 (2H, s).

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The route starting from p-fluorobromobenzene offers a higher reported yield, while the pathway from o-fluoronitrobenzene provides an alternative approach. Both methods yield a product of high purity suitable for further applications in research and drug development. The provided detailed protocols and comparative data serve as a valuable resource for chemists aiming to synthesize this important building block.

References

An In-depth Technical Guide to 3-Amino-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-fluorophenylboronic acid is a specialized aromatic organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a boronic acid group, an amino group, and a fluorine atom, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.

Core Chemical and Physical Properties

This compound is typically a white to light yellow crystalline solid at room temperature.[1] Its key quantitative properties are summarized in the table below, providing essential data for researchers in laboratory settings.

| Property | Value | Reference(s) |

| Molecular Weight | 154.93 g/mol | [1] |

| Chemical Formula | C₆H₇BFNO₂ | [1][2] |

| CAS Number | 873566-75-7 | [1][2] |

| Physical Form | Solid, Powder | [1][2] |

| Color | White to light brown/yellow | [1][2] |

| Density | 1.34 g/cm³ (Predicted) | |

| Boiling Point | 346.0 ± 52.0 °C (Predicted) | |

| InChI Key | SYBMNJPUZMUPGQ-UHFFFAOYSA-N | [1][2] |

| SMILES | NC1=C(F)C=CC(=C1)B(O)O | [2] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, starting from p-fluorobromobenzene. The following protocol is based on established chemical transformations.[3]

Experimental Protocol: Three-Step Synthesis

-

Step 1: Borylation - Synthesis of p-Fluorophenylboronic Acid

-

Objective: To replace the bromine atom in p-fluorobromobenzene with a boronic acid group.

-

Procedure:

-

Prepare a Grignard reagent by reacting p-fluorobromobenzene with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the resulting Grignard reagent solution to a low temperature (e.g., -78 °C).

-

Slowly add trimethyl borate to the cooled Grignard reagent.

-

After the reaction is complete, quench the mixture with an acid (e.g., HCl) to hydrolyze the borate ester.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the p-fluorophenylboronic acid intermediate.

-

-

-

Step 2: Nitration - Synthesis of 3-Nitro-4-fluorophenylboronic Acid

-

Objective: To introduce a nitro group at the position ortho to the boronic acid and meta to the fluorine atom.

-

Procedure:

-

Dissolve the p-fluorophenylboronic acid intermediate from Step 1 in a suitable solvent.

-

React the intermediate with a nitrating agent, such as fuming nitric acid.[3]

-

Carefully control the reaction temperature to prevent side reactions.

-

Upon completion, isolate the 3-nitro-4-fluorophenylboronic acid product, typically through precipitation and filtration.

-

-

-

Step 3: Reduction - Synthesis of this compound

-

Objective: To reduce the nitro group to an amino group, yielding the final product.

-

Procedure:

-

Dissolve the 3-nitro-4-fluorophenylboronic acid intermediate from Step 2 in a solvent like methanol.

-

Perform a catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a hydrogenation apparatus.[3]

-

After the reaction, filter off the Pd/C catalyst.

-

Concentrate the filtrate and purify the resulting solid, for example, by recrystallization, to obtain the final this compound product.[3]

-

-

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile building block in organic synthesis. It is particularly valuable in the construction of biaryl and heteroaryl structures, which are common motifs in many pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling Reactions

Boronic acids are cornerstone reagents for the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2] This palladium-catalyzed reaction couples an organoboron compound (like this compound) with an organohalide or triflate.[2][4][5] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[4]

The presence of the amino and fluoro groups on the phenyl ring of this compound allows medicinal chemists to introduce these specific functionalities into a target molecule, which can be crucial for modulating biological activity, solubility, and metabolic stability.

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.[5][6]

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.[2][5][6]

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle.[5][6]

Safety and Handling

As an organoboron compound, this compound requires careful handling. It may possess toxicity and corrosiveness.[1]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and prevent skin contact.[1] Operations should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store the compound in a cool, dry place away from oxidizing agents and strong acids.[1]

Conclusion

This compound is a high-value synthetic intermediate for the pharmaceutical and chemical industries. Its utility, primarily centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, enables the efficient synthesis of novel, complex organic molecules. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for researchers aiming to leverage this compound in drug discovery and materials science.

References

3-Amino-4-fluorophenylboronic acid structural formula

An In-depth Technical Guide to 3-Amino-4-fluorophenylboronic Acid

Introduction

This compound is a specialized organic compound that serves as a crucial building block and intermediate in modern organic synthesis.[1] With its unique trifunctional structure, comprising an amino group, a fluorine atom, and a boronic acid moiety, it is of significant interest to researchers in medicinal chemistry and materials science. The presence of the boronic acid group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of contemporary drug discovery for the formation of carbon-carbon bonds.[2][3][4]

This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis protocols, and primary applications, with a focus on its role in the development of novel pharmaceutical agents.

Chemical Structure and Physicochemical Properties

The structure of this compound features a benzene ring substituted with a boronic acid group [-B(OH)₂], an amino group [-NH₂], and a fluorine atom [-F]. The specific arrangement of these groups dictates its reactivity and utility in synthesis.

Key Identifiers and Properties:

The quantitative physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 873566-75-7 | [5][6][7] |

| Molecular Formula | C₆H₇BFNO₂ | [1][5][6][7] |

| Molecular Weight | 154.93 g/mol | [1][6][7] |

| Appearance | White to off-white or light brown solid/powder | [1][5][7] |

| Density | 1.3 ± 0.1 g/cm³ | [7] |

| Boiling Point | 346.0 ± 52.0 °C at 760 mmHg (Predicted) | [1][7] |

| Flash Point | 163.0 ± 30.7 °C | [1][7] |

| PSA (Polar Surface Area) | 66.48 Ų | [7] |

| LogP | 0.64 | [7] |

Synthesis Protocols and Experimental Workflows

The synthesis of this compound can be achieved through multiple synthetic routes. Below are detailed protocols derived from established methodologies, accompanied by workflow diagrams.

Synthesis Route 1: From o-Fluoronitrobenzene

This method involves the bromination of o-fluoronitrobenzene, followed by reduction of the nitro group and a final coupling reaction with a boron source.[8]

-

Step 1: Bromination of o-Fluoronitrobenzene

-

o-Fluoronitrobenzene is mixed with sulfuric acid.

-

N-bromosuccinimide (NBS) is added portion-wise to the mixture.

-

The reaction is heated to 65-75 °C and monitored until completion.

-

Upon cooling, the mixture is poured into ice water, and the product, 2-fluoro-5-bromonitrobenzene, is extracted and dried.[8]

-

-

Step 2: Reduction to 2-Fluoro-5-bromoaniline

-

The 2-fluoro-5-bromonitrobenzene from the previous step is mixed with iron powder and ethanol.

-

Glacial acetic acid is added dropwise at room temperature.

-

The mixture is heated to 55-65 °C until the reaction is complete.

-

The product, 2-fluoro-5-bromoaniline, is purified via column chromatography.[8]

-

-

Step 3: Borylation via Coupling Reaction

-

2-Fluoro-5-bromoaniline is placed in a flask with tetrahydroxydiboron, a nickel catalyst (e.g., NiCl₂(dppp)), triphenylphosphine, and diisopropylethylamine in ethanol under a nitrogen atmosphere.

-

The reaction is heated at 55-65 °C for 5-8 hours.

-

After completion, the catalyst is filtered off, and the filtrate is evaporated.

-

The crude product is dissolved in hydrochloric acid and purified by extraction to yield this compound.[8]

-

Synthesis Route 2: From p-Fluorobromobenzene

An alternative pathway begins with p-fluorobromobenzene, proceeding through borylation, nitration, and a final reduction step.[9]

-

Step 1: Borylation to p-Fluorophenylboronic Acid

-

A Grignard reagent is first prepared from p-fluorobromobenzene and magnesium.

-

This Grignard reagent is then reacted with trimethyl borate.

-

Subsequent hydrolysis of the resulting boronate ester yields the intermediate, p-fluorophenylboronic acid.[9]

-

-

Step 2: Nitration to 3-Nitro-4-fluorophenylboronic Acid

-

Fuming nitric acid is cooled to a low temperature (-55 °C to -20 °C).

-

The p-fluorophenylboronic acid is added slowly in batches while stirring vigorously.

-

The reaction is maintained at this temperature for approximately 2 hours.

-

The reaction mixture is then poured into crushed ice, and the pH is adjusted to 3-6 with sodium carbonate.

-

The product, 3-nitro-4-fluorophenylboronic acid, is extracted with ethyl acetate and purified.[9]

-

-

Step 3: Hydrogenation Reduction

-

The 3-nitro-4-fluorophenylboronic acid is hydrogenated using a palladium on carbon (Pd/C) catalyst.

-

This catalytic hydrogenation reduces the nitro group to an amino group, yielding the final product, this compound.[9]

-

Key Applications in Drug Development

The primary utility of this compound in drug development stems from its role as a reactant in the Suzuki-Miyaura coupling reaction. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, to construct biaryl and substituted aromatic structures common in pharmaceutical compounds.[4][10]

The Suzuki-Miyaura Coupling Reaction

In a typical Suzuki coupling, an organoboron compound (like this compound) reacts with an organohalide (R-X) in the presence of a palladium catalyst and a base.[4][11] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents.[4]

The catalytic cycle involves three main steps:

-

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) complex.[11]

-

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation by a base.[4][11]

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the final product (Ar-Ar') and regenerating the palladium(0) catalyst.[11]

Safety and Handling

This compound is a chemical reagent that requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

| Hazard Information | Precautionary Measures |

| GHS Pictogram | GHS07 (Exclamation Mark)[6] |

| Signal Word | Warning[6] |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled.[7][12] Causes skin and serious eye irritation.[12] May cause respiratory irritation.[12] |

| Handling | Use only in a chemical fume hood.[7] Wear protective gloves, laboratory clothing, and safety goggles.[7][12] Avoid inhaling dust.[1] Wash hands thoroughly after handling.[7] |

| Storage | Store in a dry, cool, and well-ventilated place.[1] Keep containers tightly closed. Avoid contact with oxidizing agents and acids.[1][7] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for medicinal chemists and drug development professionals aiming to construct novel biaryl compounds with potential therapeutic activity. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 445290010 [thermofisher.com]

- 6. This compound AldrichCPR 873566-75-7 [sigmaaldrich.com]

- 7. This compound | CAS#:873566-75-7 | Chemsrc [chemsrc.com]

- 8. CN104530107A - Synthetic method for this compound - Google Patents [patents.google.com]

- 9. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Safety and Handling of 3-Amino-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Amino-4-fluorophenylboronic acid (CAS No: 873566-75-7), a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light brown powder.[1] Its stability and reactivity are key considerations for safe handling and storage.

| Property | Value | Citation(s) |

| CAS Number | 873566-75-7 | [2][3] |

| Molecular Formula | C₆H₇BFNO₂ | [2][3] |

| Molecular Weight | 154.93 g/mol | [3][4] |

| Appearance | White to light brown powder or solid | [1] |

| Form | Solid | [4][5] |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

| Flash Point | Not applicable | [4][5] |

| Density | No data available | [2] |

Hazard Identification and Classification

This compound is classified as harmful and requires careful handling to avoid exposure. The primary hazards are associated with ingestion, skin contact, and eye contact.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Citation(s) |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | [4][5][6] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation (classification for similar compounds) | [7][8] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation (classification for similar compounds) | [7][8] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation (classification for similar compounds) | [7][8] |

Summary of Toxicological Information: While specific quantitative toxicity data for this compound is largely unavailable in the provided search results, the GHS classifications indicate a significant hazard profile that necessitates stringent safety precautions.[2] It is designated as harmful if swallowed, and by extension from similar phenylboronic acid compounds, it should be treated as a skin, eye, and respiratory irritant.[2][7][8]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Engineering Controls

-

Fume Hood: All work with this compound, especially when handling the powder, must be conducted in a well-ventilated chemical fume hood.[2][9]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][10]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10]

-

Skin Protection:

-

Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]

Storage

-

Container: Store in a tightly closed, suitable container.[2][10]

-

Conditions: Keep containers in a dry, cool, and well-ventilated place.[10] The substance may be moisture-sensitive; some related compounds are stored under an inert atmosphere (e.g., nitrogen).[10][12]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[10] Keep away from heat, flames, and sparks.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

| Exposure Route | First Aid Measures | Citation(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[2][10] | |

| Skin Contact | Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[2][10] | |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids apart. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][10] | |

| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2][10]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon monoxide, nitrogen oxides, and hydrogen fluoride.[2][10]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][10]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear the appropriate PPE as described in Section 3.2. Avoid dust formation.[2][11]

-

Containment and Cleanup: Mix the spilled material with sand or another inert absorbent. Sweep up the mixture, place it in a suitable, tightly closed container, and label it for disposal.[2] Do not allow the material to enter drains or water courses.[2]

Experimental Protocols

The following protocols are generalized from procedures for handling arylboronic acids and should be adapted to specific experimental needs with a prior risk assessment.

General Protocol for Quenching a Reaction Mixture

This protocol is applicable for quenching reactions such as Suzuki-Miyaura couplings where an arylboronic acid is used.

-

Cooling: Once the reaction is deemed complete, cool the reaction vessel to room temperature, and then further cool in an ice-water bath if the reaction was conducted at high temperatures.

-

Quenching: Under stirring, slowly and carefully add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture.[2] Be aware of any potential exotherms or gas evolution.

-

Extraction: After quenching, proceed with the workup, which typically involves extracting the product with an appropriate organic solvent (e.g., ethyl acetate).[2]

-

Waste Segregation: The aqueous layer containing residual boronic acid and other inorganic materials should be collected as hazardous aqueous waste.

General Protocol for Neutralization and Disposal of Waste

Treat all this compound waste as hazardous.

-

Collection: Collect all waste containing this compound (solid residues, solutions) in a designated, clearly labeled, and chemically compatible hazardous waste container.[11]

-

Neutralization (for dilute aqueous solutions, if approved by EHS):

-

Work in a chemical fume hood.[11]

-

Dilute the acidic boronic acid waste solution with a large volume of water in a suitable container.[11]

-

Slowly add a mild base, such as sodium bicarbonate, in small portions with constant stirring.[11]

-

Monitor the pH of the solution. Continue adding the base until the pH is within a neutral range (typically 6-8), as specified by local waste disposal regulations.[11]

-

-

Disposal: The neutralized solution and any solid waste must be disposed of through a licensed disposal company, in accordance with local, regional, and national regulations.[2]

Visualized Workflows

Risk Assessment and Handling Workflow

The following diagram outlines the logical steps for assessing risks and implementing control measures when working with this compound.

Caption: Risk assessment and handling workflow for this compound.

This guide is intended to supplement, not replace, formal safety training and institutional safety protocols. Always consult the most recent Safety Data Sheet and your institution's Environmental Health and Safety (EHS) department before working with this or any hazardous chemical.

References

- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR 873566-75-7 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. benchchem.com [benchchem.com]

- 9. orgsyn.org [orgsyn.org]

- 10. d-nb.info [d-nb.info]

- 11. benchchem.com [benchchem.com]

- 12. sites.pitt.edu [sites.pitt.edu]

Stability and Storage of 3-Amino-4-fluorophenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-4-fluorophenylboronic acid. Due to the limited availability of specific, quantitative stability data in the public domain for this compound, this document synthesizes general knowledge of phenylboronic acid chemistry, information on related compounds, and recommended best practices for stability assessment. It is intended to serve as a practical resource for researchers to ensure the integrity of this compound in their studies.

General Properties and Recommended Storage

This compound is typically a white to off-white or light yellow solid.[1] Proper storage and handling are crucial to maintain its chemical integrity.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Under an inert gas (e.g., nitrogen or argon) | Phenylboronic acids can be sensitive to oxidation, particularly with an electron-donating amino group on the aromatic ring. An inert atmosphere displaces oxygen and moisture. |

| Moisture | Store in a dry place | Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. Protecting from moisture helps maintain the monomeric form. |

| Light | Protect from light | Aromatic amines can be susceptible to photodegradation. While specific data for this compound is unavailable, protection from light is a standard precaution. |

| Incompatible Materials | Avoid contact with strong oxidizing agents and acids | The amino group can react with acids, and the boronic acid moiety can be susceptible to oxidation.[1][2] |

Potential Degradation Pathways

While specific degradation products for this compound have not been extensively documented, the following pathways are common for phenylboronic acids and should be considered.

-

Dehydration to Boroxines: Phenylboronic acids can exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine. This is a reversible dehydration reaction. While boroxine formation is not always considered degradation in the context of some applications (as it can revert to the boronic acid in the presence of water), it can affect the material's physical properties and assay results.

-

Protodeboronation: This is a common degradation pathway for arylboronic acids where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of 3-fluoroaniline. This reaction can be catalyzed by acids, bases, or metal ions and is often temperature-dependent.

-

Oxidation: The presence of an amino group on the phenyl ring can make the molecule susceptible to oxidation, potentially leading to colored impurities. The boronic acid group itself can also be oxidized. Oxidative degradation has been noted as a significant pathway for other boronic acid derivatives.

The potential degradation pathways are illustrated in the diagram below.

Caption: Potential degradation pathways for this compound.

Proposed Experimental Protocol for a Stability Study

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to predict its long-term stability and to develop a stability-indicating analytical method.

Objective

To identify the potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop and validate a stability-indicating HPLC method for its quantification.

Materials and Equipment

-

This compound

-

HPLC grade acetonitrile, methanol, and water

-

Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide

-

HPLC system with a UV/PDA detector and a mass spectrometer (LC-MS)

-

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[3][4][5][6][7]

-

pH meter

-

Analytical balance

-

Environmental chamber for temperature and humidity control

-

Photostability chamber

Forced Degradation Study

The following table outlines the proposed conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 2: Proposed Forced Degradation Conditions

| Stress Condition | Proposed Method |

| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours. |

| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours. |

| Oxidation | Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 80 °C in a dry oven for 48 hours. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC method would be suitable for separating the polar this compound from its potentially less polar degradation products (e.g., 3-fluoroaniline).

Table 3: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute any non-polar degradants. For example: 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30-35 min (95-5% B), 35-40 min (5% B). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm (or PDA to assess peak purity) |

| Injection Volume | 10 µL |

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates a typical workflow for a stability study.

Caption: A typical experimental workflow for a stability study of this compound.

Data Presentation Templates

The following templates can be used to organize and present data from stability studies.

Table 4: Template for Forced Degradation Study Results

| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradants | Major Degradant Peak (RT) | Mass of Major Degradant (m/z) |

| Control | |||||

| Acid Hydrolysis | |||||

| Base Hydrolysis | |||||

| Oxidation | |||||

| Thermal | |||||

| Photolytic |

Table 5: Template for Long-Term Stability Study (e.g., at 2–8 °C)

| Time Point | Appearance | Assay (%) | Purity (%) | Degradation Products (%) |

| Initial (T=0) | ||||

| 3 Months | ||||

| 6 Months | ||||

| 12 Months | ||||

| 24 Months |

Conclusion

While specific quantitative stability data for this compound is not widely published, an understanding of the general stability of phenylboronic acids allows for the establishment of sound storage and handling procedures. For critical applications, particularly in drug development, it is imperative to conduct a thorough stability study as outlined in this guide. Proper storage at 2–8 °C under an inert atmosphere and protected from light and moisture, combined with a robust, validated stability-indicating analytical method, will ensure the quality and reliability of this compound for research and development activities.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:873566-75-7 | Chemsrc [chemsrc.com]

- 3. japsonline.com [japsonline.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]

Navigating the Solubility Landscape of 3-Amino-4-fluorophenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-fluorophenylboronic acid is a key building block in medicinal chemistry and organic synthesis. Its utility in drug discovery and development is significantly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data, offering insights based on structurally related compounds, and presenting detailed experimental protocols for solubility determination.

Introduction

This compound, a bifunctional molecule featuring an amino group, a fluorine atom, and a boronic acid moiety, presents a unique chemical profile. These functional groups contribute to its polarity and potential for hydrogen bonding, directly impacting its solubility. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, an understanding of its likely behavior can be extrapolated from data on analogous compounds. This guide aims to bridge the current information gap by providing a consolidated resource for researchers.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide foundational information for understanding its solubility characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇BFNO₂ | [1][2] |

| Molecular Weight | 154.93 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Boiling Point | 346.0 ± 52.0 °C at 760 mmHg | [3] |

| Flash Point | 163.0 ± 30.7 °C | [3] |

Solubility Profile in Organic Solvents

Direct, quantitative solubility data for this compound remains elusive in peer-reviewed literature. However, by examining the solubility of structurally similar phenylboronic acid derivatives, we can infer a qualitative and semi-quantitative understanding of its expected solubility.

Qualitative Solubility Trends from Analogous Compounds:

-

Phenylboronic Acid: Exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5] This suggests that the boronic acid group can engage in hydrogen bonding with polar aprotic solvents.

-

3-Aminophenylboronic Acid Monohydrate: Is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[6] The presence of the amino group likely enhances its affinity for polar protic and aprotic solvents.

-

Fluorinated Phenylboronic Acids (e.g., 3,4,5-Trifluorophenylboronic acid): These compounds are soluble in highly polar organic solvents such as N,N-dimethylformamide (DMF), alcohols, and tetrahydrofuran (THF), but are insoluble in less polar ether solvents and nonpolar solvents like petroleum ether and n-hexane.[7]

Inferred Solubility Profile for this compound:

Based on the combined effects of the amino, fluoro, and boronic acid groups, this compound is expected to exhibit the following solubility characteristics:

-

High Solubility: In polar aprotic solvents such as DMSO and DMF, and in polar protic solvents like methanol and ethanol.

-

Moderate to Good Solubility: In other polar solvents like THF and acetone.

-

Low to Negligible Solubility: In nonpolar solvents such as hexanes, toluene, and diethyl ether.

A summary of the expected solubility is presented in Table 2. It is crucial to note that these are estimations and should be experimentally verified.

Table 2: Estimated Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High |

| Polar Protic | Methanol, Ethanol | High |

| Ethers | THF, Dioxane | Moderate |

| Ketones | Acetone | Moderate |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate |

| Aromatic Hydrocarbons | Toluene | Low |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The following sections detail two common methods for determining the solubility of a solid compound in an organic solvent.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is critical that excess solid remains undissolved.

-

Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the solid.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination (Dynamic Method)

This method is a higher-throughput approach often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: In a multi-well plate (e.g., 96-well), add a known volume of the test organic solvent to each well.

-

Compound Addition: Add a small, precise volume of the DMSO stock solution to each well. The final concentration of DMSO should be kept low (typically ≤ 1-2%) to minimize its effect on the solubility in the test solvent.

-

Incubation and Observation: Agitate the plate for a set period (e.g., 1-2 hours) at a constant temperature. The formation of a precipitate is monitored by measuring the turbidity of the solution using a nephelometer or by visual inspection. The lowest concentration at which a precipitate is observed is considered the kinetic solubility.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. This compound AldrichCPR 873566-75-7 [sigmaaldrich.com]

- 3. This compound | CAS#:873566-75-7 | Chemsrc [chemsrc.com]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. d-nb.info [d-nb.info]

- 6. 3-Aminophenylboronic acid monohydrate | 206658-89-1 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Physical Appearance of 3-Amino-4-fluorophenylboronic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-4-fluorophenylboronic acid, with a specific focus on its physical appearance. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide outlines the methodologies for determining the physical characteristics of this compound, presents its known properties in a structured format, and illustrates the logical workflow for such a characterization.

Physical and Chemical Properties

This compound is an organic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules and pharmaceuticals.[1] Its physical appearance is a key indicator of its purity and identity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance (Color) | White to light yellow or light brown | [1][2] |

| Appearance (Form) | Solid crystal, powder, or solid particles | [1][2] |

| Molecular Formula | C6H7BFNO2 | [1][2][3] |

| Molecular Weight | 154.93 g/mol | |

| Purity | ≥96.0% (HPLC), 97% | [2][3] |

| CAS Number | 873566-75-7 | [2][3] |

Experimental Protocols for Physical Characterization

The determination of a chemical compound's physical appearance is a fundamental step in its characterization. It involves a series of standardized experimental protocols to ensure accuracy and reproducibility.

Objective: To qualitatively describe the color, form, and clarity of the compound.

Methodology:

-

Sample Preparation: A small, representative sample of this compound is placed on a clean, dry watch glass or in a transparent vial.

-

Lighting and Background: The inspection is conducted under controlled, bright lighting conditions (typically between 2,000 and 3,750 lux).[4] The sample is observed against both a matte black and a non-glare white background to accurately assess its color and detect any particulate impurities.[4][5]

-

Observation: The analyst visually examines the sample, noting its color (e.g., white, off-white, light yellow). The physical form is also recorded, describing it as a powder, crystalline solid, or amorphous solid.[2] The presence of any visible foreign particulates is also documented.[5][6] For solutions, the sample is gently swirled or inverted to check for undissolved particles.[5]

-

Reporting: Observations are systematically recorded, including color, form (e.g., "white crystalline powder"), and the absence or presence of any impurities.[5]

Objective: To determine the temperature range over which the solid compound transitions into a liquid. A sharp melting point range is a strong indicator of purity.[7]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8][9] The sample must be tightly packed to ensure uniform heating.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital sensor.[10]

-

Heating: The sample is heated rapidly to a temperature approximately 15°C below the expected melting point.[8] The heating rate is then reduced to a slow and steady rate, typically 1-2°C per minute, to allow for thermal equilibrium.[9]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This provides the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C).

Objective: To confirm the chemical structure and identity of the compound, which corroborates the physical characterization data.

Methodology (¹H NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds.[11][12]

-

Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). A reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The sample tube is placed in the NMR spectrometer. The instrument applies a strong magnetic field and irradiates the sample with radiofrequency pulses.[11] The resulting signals from the hydrogen nuclei (protons) are detected and recorded.

-

Spectral Analysis: The resulting ¹H NMR spectrum is analyzed. The chemical shift, integration (peak area), and splitting pattern (multiplicity) of each signal provide detailed information about the electronic environment and connectivity of the protons in the molecule.[12][13] The obtained spectrum is then compared to a reference spectrum or theoretical predictions to confirm that the structure is consistent with this compound.[2]

Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for the Physical Characterization of a Chemical Compound.

References

- 1. chembk.com [chembk.com]

- 2. 445290010 [thermofisher.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. usp.org [usp.org]

- 5. nist.gov [nist.gov]

- 6. Visual Inspection for Particulate and Defects [pharmuni.com]

- 7. pennwest.edu [pennwest.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. westlab.com [westlab.com]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Commercial Sourcing and Technical Guide for 3-Amino-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and key technical data for 3-Amino-4-fluorophenylboronic acid. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound for their specific applications.

Introduction

This compound (CAS No: 873566-75-7) is a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amino group, a fluorine atom, and a boronic acid moiety, makes it a versatile reagent for introducing the 3-amino-4-fluorophenyl group into various molecular scaffolds. This is particularly relevant in the development of novel pharmaceutical agents and functional materials.

Commercial Suppliers

A critical step in the research and development workflow is the reliable sourcing of starting materials. Several reputable chemical suppliers offer this compound. The following table summarizes the offerings from prominent vendors.

| Supplier | Product Name/Alias | CAS Number | Molecular Weight | Purity/Grade |

| Sigma-Aldrich | This compound, AldrichCPR | 873566-75-7 | 154.93 | Not specified |

| Thermo Scientific Chemicals | This compound, 97% | 873566-75-7 | 154.93 | >=96.0% (HPLC) |

| Boron Molecular | This compound | 873566-75-7 | 154.93 | Not specified |

Note: Purity and available specifications can vary between batches and suppliers. It is crucial to consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

| Property | Value | Source |

| Molecular Formula | C₆H₇BFNO₂ | Sigma-Aldrich, Thermo Scientific Chemicals[1] |

| Molecular Weight | 154.93 g/mol | Sigma-Aldrich |

| Appearance | White to light brown powder or solid | Thermo Scientific Chemicals[1] |

| InChI | 1S/C6H7BFNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2 | Sigma-Aldrich |

| SMILES | Nc1cc(B(O)O)ccc1F | Thermo Scientific Chemicals[1] |

Experimental Protocols: A General Application in Suzuki Coupling

While specific experimental protocols are highly dependent on the reaction partners and desired product, a general methodology for a Suzuki coupling reaction, a common application for boronic acids, is provided below as a reference.

Objective: To couple this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Purge the vessel with an inert gas.

-

Add the degassed solvent and the palladium catalyst (0.01-0.05 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.

Logical Workflow for Supplier Qualification

The selection of a suitable supplier is a critical decision in a research and development setting. The following diagram illustrates a logical workflow for qualifying a supplier for this compound.

Caption: A flowchart outlining the key steps in the qualification and selection of a commercial supplier for a critical chemical reagent.

Conceptual Experimental Workflow: Suzuki Coupling

The following diagram illustrates a conceptual workflow for a typical Suzuki coupling experiment utilizing this compound.

Caption: A schematic representation of the experimental steps involved in a typical Suzuki coupling reaction.

References

The Strategic Role of 3-Amino-4-fluorophenylboronic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-fluorophenylboronic acid has emerged as a pivotal building block in contemporary organic synthesis, prized for its utility in constructing complex molecular architectures. Its unique substitution pattern, featuring both an amino and a fluoro group, imparts valuable electronic and steric properties that are highly sought after in the design of novel pharmaceuticals and advanced materials. This technical guide provides an in-depth exploration of the synthesis, applications, and experimental protocols related to this compound, with a primary focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed methodologies, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required for its effective implementation in their synthetic endeavors.

Introduction

(3-Amino-4-fluorophenyl)boronic acid, with the chemical formula C₆H₇BFNO₂ and a molecular weight of 154.93 g/mol , is a white to light brown solid organic compound.[1][2] It serves as a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.[3] Its significance stems from its application as a building block for biologically active compounds, making it a valuable reagent in pharmaceutical research and manufacturing.[3] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the amino group provides a reactive handle for further functionalization.

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step synthetic sequence. While several routes have been reported, a common strategy involves the borylation of a suitably substituted aniline precursor. The following protocol is adapted from a reliable synthetic method for a closely related isomer and illustrates a general approach.

Experimental Protocol: A Representative Synthesis

This protocol describes a three-step synthesis starting from p-fluorobromobenzene.

Step 1: Borylation of p-Fluorobromobenzene

-

To a 1000 mL four-necked flask containing 14.59 g (1.05 eq) of magnesium turnings and 50 mL of THF, add one-tenth of a THF solution of 100 g (1.0 eq) of p-fluorobromobenzene under a nitrogen atmosphere.

-

Initiate the Grignard reaction by heating to 50°C.

-

After the reaction starts, add the remaining p-fluorobromobenzene solution dropwise and then heat at reflux for 2 hours.

-

Cool the Grignard reagent to -5°C and add it dropwise to a solution of 65.31 g (1.1 eq) of trimethyl borate.

-

Stir the mixture for 3 hours.

-

At 0°C, adjust the pH to 4-5 with 2 M HCl. After stirring for 30 minutes, separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 200 mL).

Step 2: Nitration of p-Fluorophenylboronic Acid

-

Combine the organic layers from the previous step and proceed with the nitration using fuming nitric acid to yield 3-nitro-4-fluorophenylboronic acid.

Step 3: Hydrogenation to this compound

-

Place the 3-nitro-4-fluorophenylboronic acid intermediate, methanol, and palladium on carbon in a hydrogenation vessel.

-

Heat to 55°C and introduce hydrogen gas to effect the reduction of the nitro group.

-

Upon reaction completion, filter off the palladium catalyst.

-

Concentrate the filtrate, and purify the crude product by recrystallization to afford this compound as a light gray solid.[4]

A reported yield for this three-step process is 80.7% with a purity of 99.1% as determined by HPLC.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides. This compound is an excellent coupling partner in these reactions for the synthesis of substituted biaryl compounds, which are prevalent motifs in pharmaceuticals.

General Reaction Scheme

Experimental Protocol for a Typical Suzuki-Miyaura Coupling

The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene)

-

Degassed water (if using an aqueous base system)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent (e.g., 5 mL of 1,4-Dioxane) and degassed water (if applicable).

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL).

-

Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Quantitative Data from Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 8 | 80-90 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-85 |

| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88-98 |

| 5 | 4-Bromobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 10 | 82-92 |

This table is illustrative and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Role in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in drug discovery due to the advantageous properties conferred by the fluoro and amino substituents.

-

Kinase Inhibitors : The biaryl scaffold is a common feature in many kinase inhibitors. The 3-amino-4-fluorophenyl moiety can be incorporated to interact with specific residues in the kinase active site, potentially improving potency and selectivity.

-

Modulation of Physicochemical Properties : The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of the nearby amino group and influence lipophilicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

-

Vector for Further Functionalization : The amino group serves as a convenient point for further chemical modification, allowing for the attachment of various side chains to explore structure-activity relationships (SAR).

Experimental and Logical Workflows

Synthesis Workflow

Suzuki-Miyaura Coupling Workflow

Conclusion